molecular formula C19H26N2O4 B2445356 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 899958-16-8

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No.: B2445356
CAS No.: 899958-16-8
M. Wt: 346.427
InChI Key: MROOZYITOXCWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide is a high-purity oxalamide derivative designed for pharmaceutical and life sciences research. This compound is part of a class of molecules based on the 1,4-dioxaspiro[4.5]decane scaffold, a structure recognized in medicinal chemistry for its utility in the synthesis of bioactive molecules. The 1,4-dioxaspiro[4.5]decane moiety acts as a key building block, and its derivatives have been investigated as potent and selective agonists for biological targets such as the 5-HT1A receptor, indicating potential applications in neuroscientific and neuropharmacological studies . The oxalamide functional group is a privileged structure known for facilitating hydrogen bonding, which can be critical for binding to specific biological targets. Researchers can utilize this compound as a key intermediate or precursor in the development of novel therapeutic agents, particularly for central nervous system (CNS) targets. Its structural features suggest it may possess favorable properties for blood-brain barrier penetration, a key consideration in CNS drug discovery . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-6-7-15(10-14(13)2)21-18(23)17(22)20-11-16-12-24-19(25-16)8-4-3-5-9-19/h6-7,10,16H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROOZYITOXCWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps. The starting materials often include 1,4-dioxaspiro[4.5]decan-2-ylmethanol and 3,4-dimethylphenylamine. The reaction conditions usually require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
  • 1,4-Dioxaspiro[4.5]decan-2-one

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide is unique due to its combination of a spirocyclic structure with an oxalamide functional group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique molecular structure, which includes a dioxaspiro framework and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Molecular Characteristics

The molecular formula of this compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of approximately 328.39 g/mol. The compound's structure can be represented as follows:

Structure N1 1 4 dioxaspiro 4 5 decan 2 ylmethyl N2 3 4 dimethylphenyl oxalamide\text{Structure }\text{N1 1 4 dioxaspiro 4 5 decan 2 ylmethyl N2 3 4 dimethylphenyl oxalamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially leading to the modulation of their activity. This interaction can trigger downstream signaling pathways that may influence various physiological processes.

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with oxalamide groups have been reported to possess antitumor properties by inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : By modulating immune responses, such compounds may help in managing inflammatory conditions.
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Biological Activity
This compoundC18H24N2O4328.39Potential antitumor and anti-inflammatory
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamideC19H25N2O4364.41Antimicrobial effects
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamideC19H25N3O4365.43Neuroprotective properties

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of oxalamide derivatives similar to the target compound:

  • Antitumor Studies : A study conducted on oxalamide derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
  • Anti-inflammatory Research : Another research effort highlighted the anti-inflammatory potential of similar compounds in mouse models of arthritis, showing reduced markers of inflammation following treatment.
  • Antimicrobial Testing : Compounds structurally related to this compound have been tested against various bacterial strains, yielding promising results for future therapeutic applications.

Q & A

Q. What are the key synthetic challenges in preparing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including spirocyclic dioxaspiro[4.5]decane formation and oxalamide coupling. Critical challenges include:

  • Steric hindrance : The bulky spirocyclic group and aromatic substituents may reduce coupling efficiency. Use of coupling agents like EDCI/HOBt in anhydrous DMF improves yields .
  • Oxidation sensitivity : The dioxaspiro moiety is prone to ring-opening under acidic conditions. Reactions should be conducted under neutral pH and inert atmospheres .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended due to the compound’s moderate polarity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Combined spectroscopic and chromatographic methods are essential:

  • NMR : Confirm the spirocyclic structure via characteristic ¹H-NMR signals (e.g., δ 3.5–4.0 ppm for dioxaspiro protons) and ¹³C-NMR peaks for carbonyl groups (~165–170 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with methanol/water gradients (70:30) and ESI-MS to verify molecular weight (expected [M+H]⁺ ~419.2) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or conformational isomerism .

Q. What are the primary physicochemical properties influencing its solubility and stability?

Key properties include:

  • LogP : Predicted ~2.8 (via ChemDraw), indicating moderate lipophilicity, suitable for cellular uptake but requiring DMSO for stock solutions .
  • Thermal stability : Decomposition observed at ~180°C (TGA), necessitating storage at –20°C under nitrogen .
  • pH sensitivity : The oxalamide bond hydrolyzes in strong acids/bases; stability testing in PBS (pH 7.4) is critical for biological assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinases) by aligning the spirocyclic group in hydrophobic pockets and the oxalamide in hydrogen-bonding regions .
  • QSAR : Correlate substituent effects (e.g., methyl vs. chloro on the phenyl ring) with IC₅₀ values to prioritize synthetic targets .
  • MD simulations : Assess conformational flexibility of the dioxaspiro ring to optimize target binding .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in MTT assays) and include positive controls (e.g., doxorubicin for apoptosis) .
  • Metabolic interference : Test metabolites via LC-MS after hepatocyte incubation to identify active/inactive forms .
  • Off-target effects : Use CRISPR-edited cell lines (e.g., kinase knockouts) to validate target specificity .

Q. How can the compound’s spirocyclic structure impact its pharmacokinetic profile?

  • Permeability : Caco-2 assays show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting limited oral bioavailability .
  • Metabolism : CYP3A4-mediated oxidation of the dioxaspiro ring (predicted via liver microsomes) may shorten half-life; consider prodrug strategies .
  • Tissue distribution : Radiolabeling (¹⁴C) studies in rodents reveal preferential accumulation in liver and kidneys .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.